molecular formula C17H19FN4O B2580698 2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034294-30-7

2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No.: B2580698
CAS No.: 2034294-30-7
M. Wt: 314.364
InChI Key: CPNXAJYPUOPUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core modified with a cyclopropyl group at position 2 and a 4-fluorobenzyl carboxamide moiety at position 3. This scaffold is notable for its structural similarity to bioactive compounds targeting neurological and viral disorders, particularly as modulators of metabotropic glutamate receptors (mGluRs) and hepatitis B virus (HBV) capsid assembly . The cyclopropyl group enhances metabolic stability, while the 4-fluorobenzyl substituent optimizes lipophilicity and receptor binding .

Properties

IUPAC Name

2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-14-5-1-12(2-6-14)10-19-17(23)21-7-8-22-15(11-21)9-16(20-22)13-3-4-13/h1-2,5-6,9,13H,3-4,7-8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNXAJYPUOPUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Target Selectivity

  • Cyclopropyl Group : In HBV capsid modulators (e.g., 2f-1), the (6S)-cyclopropyl configuration significantly enhances antiviral activity compared to (6R)-isomers, with EC50 values ≤12 nM . The target compound’s 2-cyclopropyl group may similarly improve metabolic stability but lacks chiral resolution data.
  • Fluorinated Aryl Groups : The 4-fluorobenzyl group in the target compound mirrors optimized para-substitution patterns in mGlu5 PAMs (e.g., 4k), where para-fluorophenyl groups increase potency (EC50 = 25 nM) compared to ortho/meta analogues . Compound 35, with a 4-fluorophenyl and fluoromethoxy-pyrazine, shows moderate mGlu5 activity (EC50 = 32 nM), suggesting electronic effects from fluorine enhance binding .

Carboxamide Linkers

  • The carboxamide linkage in the target compound is critical for hydrogen bonding with targets. For example, in HBV modulators, carboxamine derivatives (e.g., 2f-1) exhibit superior activity over ester analogues due to enhanced polar interactions .

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